molecular formula C14H22O4 B029980 Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 204254-96-6

Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No. B029980
M. Wt: 254.32 g/mol
InChI Key: XZXCGRFGEVXWIT-FRRDWIJNSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to achieve the desired structure and stereochemistry. For compounds similar to ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate, methods like the Prins reaction, Diels-Alder cycloadditions, or Wittig reactions are commonly employed. These processes allow for the construction of the bicyclic frameworks and the introduction of functional groups in stereochemically controlled manners. For instance, Gassman et al. described the formation of bicyclo[2.1.0]pentane derivatives, showcasing methodologies that could be adapted for the synthesis of related structures (Gassman & Mansfield, 2003).

Molecular Structure Analysis

The molecular structure of ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate is characterized by its bicyclic framework, which includes an oxa-bridge and an ester functional group. X-ray crystallography and NMR spectroscopy are key techniques for elucidating such structures. For example, studies on similar bicyclic compounds have detailed their conformational preferences and the spatial arrangement of substituents, which are critical for understanding their reactivity and physical properties (Keller et al., 1995).

Chemical Reactions and Properties

The reactivity of ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate is influenced by its functional groups and the strain within its bicyclic system. Reactions such as ring openings, functional group transformations, and cycloadditions are relevant. For instance, the reaction of small-size cycloalkane rings with RuO4 discussed by Graziano et al. could provide insights into the oxidative reactions that such structures might undergo (Graziano et al., 1996).

Scientific Research Applications

Analytical Method Development

A novel rapid LC-MS method was developed for ultra-trace level detection and quantification of genotoxic impurity Ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate in oseltamivir phosphate. This method is cost-effective, saves time, and is capable of confirming parent and daughter ion masses through mass spectrometry, with detection levels as low as 0.03 ppm (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis and Structural Analysis

The crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and ethyl-1-methyl-15-oxo-2-oxa-14,16-diazatetracyclo[11.3.1.03.12.06.11]heptadeca-3,5,7,9,11-pentaene-17-carboxylate, were determined by XRD, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Kurbanova et al., 2009).

Application in Catalytic Asymmetric Synthesis

Optically active bicyclic amine-based chiral ligands were developed for catalytic asymmetric synthesis. These were derived from ethyl (1S,3S,4R)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, indicating its role in synthesizing complex molecular structures and as a precursor in catalytic processes (Nakano, 2000).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . It has the hazard statement H317 . The precautionary statements for this compound are P261 and P280 .

properties

IUPAC Name

ethyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCGRFGEVXWIT-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942603
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate

CAS RN

204254-96-6
Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo(4.1.0)hept-3-ene-3-carboxylate
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Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Record name ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Record name 7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, ethyl ester, (1S,5R,6S)
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Record name Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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